Cas no 1874509-76-8 (2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine)

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is a heterocyclic compound featuring a pyrazole ring linked to a methyl-substituted pyridine moiety via a nitrogen atom. The presence of a bromine atom at the 3-position of the pyrazole ring enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of pharmacologically active compounds. The methyl group on the pyridine ring contributes to steric and electronic modulation, influencing binding affinity in coordination chemistry and medicinal chemistry applications. This compound is characterized by its stability under standard conditions and compatibility with a range of synthetic transformations, offering versatility in the development of complex molecular architectures.
2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine structure
1874509-76-8 structure
Product name:2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine
CAS No:1874509-76-8
MF:C9H8BrN3
Molecular Weight:238.083920478821
CID:5713440
PubChem ID:130749069

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine 化学的及び物理的性質

名前と識別子

    • 1874509-76-8
    • 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine
    • EN300-1105320
    • Pyridine, 2-(3-bromo-1H-pyrazol-1-yl)-4-methyl-
    • インチ: 1S/C9H8BrN3/c1-7-2-4-11-9(6-7)13-5-3-8(10)12-13/h2-6H,1H3
    • InChIKey: PCMGYKLRUSGZPG-UHFFFAOYSA-N
    • SMILES: BrC1C=CN(C2C=C(C)C=CN=2)N=1

計算された属性

  • 精确分子量: 236.99016g/mol
  • 同位素质量: 236.99016g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 176
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 30.7Ų

じっけんとくせい

  • 密度みつど: 1.56±0.1 g/cm3(Predicted)
  • Boiling Point: 353.1±32.0 °C(Predicted)
  • 酸度系数(pKa): 1.23±0.27(Predicted)

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1105320-0.05g
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine
1874509-76-8 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1105320-10.0g
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine
1874509-76-8
10g
$3191.0 2023-06-10
Enamine
EN300-1105320-5g
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine
1874509-76-8 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1105320-1.0g
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine
1874509-76-8
1g
$743.0 2023-06-10
Enamine
EN300-1105320-0.5g
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine
1874509-76-8 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1105320-0.25g
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine
1874509-76-8 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1105320-5.0g
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine
1874509-76-8
5g
$2152.0 2023-06-10
Enamine
EN300-1105320-0.1g
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine
1874509-76-8 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1105320-2.5g
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine
1874509-76-8 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1105320-10g
2-(3-bromo-1H-pyrazol-1-yl)-4-methylpyridine
1874509-76-8 95%
10g
$3622.0 2023-10-27

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine 関連文献

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridineに関する追加情報

2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine: A Comprehensive Overview

The compound CAS No. 1874509-76-8, commonly referred to as 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of heterocyclic aromatic compounds, which are known for their unique electronic properties and structural versatility. The combination of a pyridine ring and a pyrazole moiety, along with the bromine substituent, makes this compound particularly interesting for both academic research and industrial applications.

Recent studies have highlighted the importance of heterocyclic compounds like 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine in drug discovery and materials science. The pyridine ring, a six-membered aromatic ring with one nitrogen atom, contributes to the molecule's stability and reactivity. The pyrazole group, a five-membered ring containing two nitrogen atoms, adds further complexity to the molecule's electronic structure. This combination allows for a wide range of chemical reactivity and functionalization possibilities.

The synthesis of CAS No. 1874509-76-8 involves a multi-step process that typically starts with the preparation of the pyrazole derivative. The bromination step is critical, as it introduces the reactive bromine atom that can participate in various coupling reactions. Researchers have explored different synthetic pathways, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to efficiently construct this compound. These methods have been optimized to achieve high yields and excellent purity, making them suitable for large-scale production.

In terms of applications, 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine has shown promise in the field of medicinal chemistry. Its ability to act as a building block for more complex molecules has been leveraged in the development of potential drug candidates targeting various diseases. For instance, recent studies have demonstrated its utility in designing inhibitors for kinase enzymes, which are implicated in cancer progression. The bromine substituent plays a crucial role in these interactions, acting as a site for hydrogen bonding and π-interactions.

Beyond medicinal chemistry, this compound has also found applications in materials science. Its unique electronic properties make it an attractive candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). The pyridine ring contributes to the molecule's electron-withdrawing nature, while the pyrazole group enhances its conjugation length. These properties are essential for achieving high charge carrier mobility and efficient light emission.

From an environmental perspective, researchers have investigated the biodegradability and toxicity of CAS No. 1874509-76-8. Initial studies suggest that it exhibits moderate biodegradability under aerobic conditions, which is promising for its potential use in sustainable chemical processes. However, further research is needed to fully understand its environmental impact and develop strategies for safe disposal.

In conclusion, 2-(3-Bromo-1H-pyrazol-1-yl)-4-methylpyridine is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers working in drug discovery, materials science, and organic synthesis. As new synthetic methods and applications continue to emerge, this compound is poised to play an even more significant role in advancing modern chemistry.

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